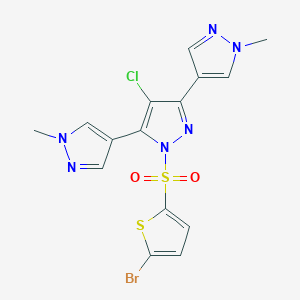![molecular formula C24H25N5O3 B14926854 6-cyclopropyl-3-(3-methoxyphenyl)-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926854.png)
6-cyclopropyl-3-(3-methoxyphenyl)-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-CYCLOPROPYL-N~4~-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-3-(3-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOPROPYL-N~4~-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-3-(3-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The key steps may include:
Formation of the isoxazolo[5,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyclopropyl group: This step may involve cyclopropanation reactions using reagents like diazomethane.
Attachment of the pyrazole moiety: This can be done through condensation reactions with pyrazole derivatives.
Methoxylation: Introduction of the methoxy group can be achieved using methylating agents like dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Scaling up the reactions: Using larger reactors and optimizing temperature, pressure, and solvent conditions.
Purification: Employing techniques like recrystallization, chromatography, and distillation to obtain the pure compound.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to modulate signaling pathways.
DNA/RNA: Interacting with genetic material to influence gene expression.
類似化合物との比較
Similar Compounds
Isoxazolo[5,4-b]pyridine derivatives: Compounds with similar core structures but different substituents.
Pyrazole derivatives: Molecules containing the pyrazole ring with various functional groups.
Uniqueness
6-CYCLOPROPYL-N~4~-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-3-(3-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
特性
分子式 |
C24H25N5O3 |
|---|---|
分子量 |
431.5 g/mol |
IUPAC名 |
6-cyclopropyl-3-(3-methoxyphenyl)-N-(5-methyl-1-propan-2-ylpyrazol-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H25N5O3/c1-13(2)29-14(3)10-20(27-29)26-23(30)18-12-19(15-8-9-15)25-24-21(18)22(28-32-24)16-6-5-7-17(11-16)31-4/h5-7,10-13,15H,8-9H2,1-4H3,(H,26,27,30) |
InChIキー |
MADRQLVNGXCNSR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1C(C)C)NC(=O)C2=CC(=NC3=C2C(=NO3)C4=CC(=CC=C4)OC)C5CC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926774.png)

![[6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl](2-methylpiperidin-1-yl)methanone](/img/structure/B14926788.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B14926793.png)
![Butan-2-yl 2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14926817.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926823.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926845.png)
![6-cyclopropyl-N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-3-(3-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926849.png)
![N-ethyl-6-(4-methoxyphenyl)-3-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926861.png)

![Ethyl 2-[(2-methylpropyl)amino]-4-[(pyridin-2-ylsulfanyl)methyl]-1,3-thiazole-5-carboxylate](/img/structure/B14926870.png)
![3-(2-fluorophenyl)-6-methyl-N-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926872.png)
![4-{3-[(9-Ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]-1-adamantyl}-3,5-dimethylisoxazole](/img/structure/B14926874.png)
![2-(3-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B14926880.png)
